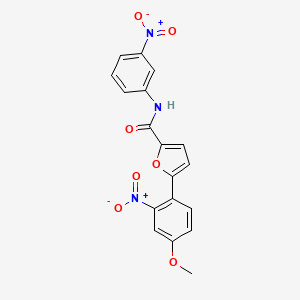![molecular formula C14H13BrN2O3S B2409227 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380079-53-6](/img/structure/B2409227.png)
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the azetidine class of compounds, which are known to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine involves its ability to bind to specific proteins in the body. One of the main targets of the compound is the protein TAK1, which plays a role in inflammation and cancer. By inhibiting the activity of TAK1, this compound may have potential as a therapeutic agent for these conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several research articles. One study found that the compound inhibited the production of inflammatory cytokines in cells, suggesting that it may have potential as an anti-inflammatory agent. Another study showed that it could induce cell death in cancer cells, indicating that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its specificity for certain proteins, such as TAK1. This makes it a useful tool for studying the function of these proteins in the body. However, one limitation is that the compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine. One area of interest is its potential as a therapeutic agent for inflammatory conditions and cancer. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another direction for future research is to explore the compound's potential as a tool for studying the function of other proteins in the body, beyond TAK1. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine has been described in several research articles. One common method involves the reaction of 4-bromoaniline with 3-chloro-2-hydroxy-5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium azide and triphenylphosphine to yield the final compound.
Aplicaciones Científicas De Investigación
4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of certain proteins in the body. For example, it has been shown to inhibit the activity of a protein called TAK1, which is involved in inflammation and cancer.
Propiedades
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFAZYYKWLDNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)

![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)


